Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-

Descripción general

Descripción

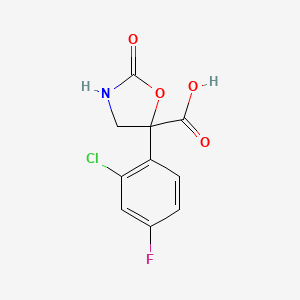

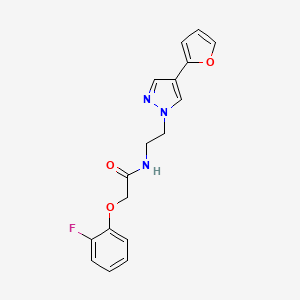

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- is a chemical compound with the molecular formula C~8~H~9~BrO and a molecular weight of 201.060 g/mol . It is also known by other names, including 4-Bromo-α-methylbenzyl alcohol , p-Bromo-α-methylbenzyl alcohol , and 4-Bromophenylmethylcarbinol .

Molecular Structure Analysis

The molecular structure of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- consists of a benzene ring with a bromine substituent at the para position and an alpha-(difluoromethyl) group. The stereochemistry is specified as (alphaR)- .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Total Synthesis of Biologically Active Compounds

A study by Akbaba et al. (2010) discusses the total synthesis of a natural product starting from a related compound, highlighting the relevance of such synthetic pathways in accessing biologically active compounds for further pharmacological studies. This underscores the importance of synthetic strategies involving brominated compounds in drug discovery and natural product synthesis (Akbaba et al., 2010).

Reagent Use in Organic Synthesis

The work by Melean and Seeberger (2003) on p-Iodobenzyl Bromide, a reagent used for its stability and protective capabilities in organic synthesis, exemplifies the utility of brominated compounds in facilitating complex synthetic routes. Such reagents play a critical role in the development of new materials and chemicals, including pharmaceuticals and polymers (Melean & Seeberger, 2003).

Synthesis and Modification of α-Substituted Compounds

Buckley and Mckervey's research (1985) into the reactions of α-diazo ketones with selenium-based reagents to synthesize α-substituted unsaturated ketones showcases the versatility of such reactions in modifying organic molecules for various applications, including the development of new drugs and materials (Buckley & Mckervey, 1985).

Antimalarial Activity of Synthetic Compounds

Rice's investigation (1976) into the synthesis and phototoxicity of benzo(h)quinoline-4-methanols for antimalarial activity illustrates the potential of brominated organic compounds in medicinal chemistry, specifically in the search for new treatments for infectious diseases (Rice, 1976).

High Pressure vs. Thermal Activation in Organic Reactions

The study by Rulev et al. (1998) on the conjugate addition of amines under different conditions highlights the importance of understanding reaction mechanisms for the design of efficient synthetic processes, which is crucial in the large-scale production of chemicals and pharmaceuticals (Rulev et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACLWDXHRYFAPX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)

![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)

![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)

![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)